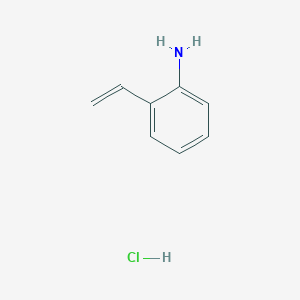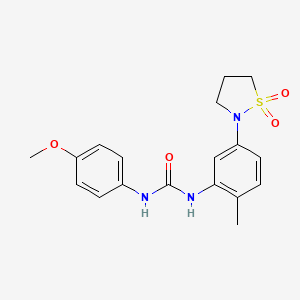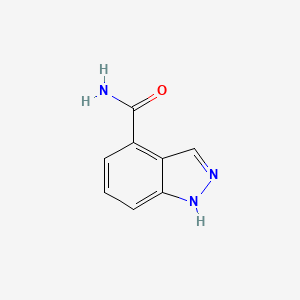
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and nitrophenyl groups
Preparation Methods
The synthesis of 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of tetraphenylbenzene followed by coupling reactions to introduce the nitrophenyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst or sodium borohydride, resulting in the formation of amines from the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups are replaced by other substituents under appropriate conditions.
Scientific Research Applications
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene exerts its effects involves interactions with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing redox processes within cells. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene can be compared with other similar compounds such as:
1,4-Bis(4-nitrophenyl)piperazine: This compound also contains nitrophenyl groups but differs in its core structure, leading to different chemical and biological properties.
Bis(4-nitrophenyl)methane: Another related compound with a simpler structure, used in different applications due to its distinct reactivity.
1,4-Bis(4-nitrophenyl)-1,3-butadiene: This compound has a conjugated diene system, which imparts unique electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of multiple phenyl and nitrophenyl groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2O4/c45-43(46)35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(28-24-34)44(47)48)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGUIKMCCUNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601232 |
Source


|
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-22-0 |
Source


|
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)




